Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester
Overview
Description
Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester is an organophosphorus compound with the molecular formula C12H19O3P. This compound is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester can be achieved through several methods. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple an aryl halide with a phosphonate ester. Additionally, the Mannich-type condensation can be used, which involves the reaction of an amine, formaldehyde, and a phosphonate ester .
Chemical Reactions Analysis
Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate ester can lead to the formation of phosphonic acid derivatives .
Scientific Research Applications
Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as an antiviral and anticancer agent due to its ability to inhibit certain enzymes and pathways. In medicine, phosphonates are used as prodrugs that can be converted into active drugs within the body. Additionally, in industry, phosphonates are used as chelating agents, flame retardants, and additives in various materials .
Mechanism of Action
The mechanism of action of phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, phosphonates can inhibit enzymes by mimicking the structure of phosphate groups, which are essential for enzyme activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester can be compared with other similar compounds, such as phosphonic acid, bis(1-methylethyl) ester and diisopropyl phenylphosphonate. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, diisopropyl phenylphosphonate is commonly used as a flame retardant, while phosphonic acid, bis(1-methylethyl) ester is used as a reagent in organic synthesis .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and research tool. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.
Properties
IUPAC Name |
di(butan-2-yloxy)phosphorylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-5-12(3)16-18(15,17-13(4)6-2)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRUHVOYXWOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OP(=O)(C1=CC=CC=C1)OC(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883890 | |
Record name | Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2783-48-4 | |
Record name | Bis(1-methylpropyl) P-phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2783-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-phenyl-, bis(1-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(butan-2-yl) phenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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